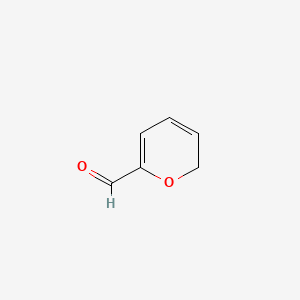
Pyralene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyralene, also known as this compound, is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to Pyralene
This compound is a family of polyarylene polymers known for their excellent thermal stability, chemical resistance, and electrical insulation properties. These characteristics make this compound suitable for numerous applications across various industries. The following sections detail specific applications backed by scientific research and case studies.
Biomedical Applications
This compound has emerged as a crucial material in biomedical engineering due to its biocompatibility and ability to be tailored for specific functions.
Surface Engineering and Micro-patterning
This compound is utilized in surface engineering for creating micropatterned surfaces that enhance cell adhesion and growth. For instance, studies have demonstrated that this compound coatings can be used as stencils for micropatterning biomolecules on surfaces, which is beneficial for developing biosensors and biological microenvironments .
Case Study: Parylene as a Biomaterial
- Objective: To evaluate the effectiveness of this compound coatings in biological applications.
- Findings: The use of this compound stencils allowed for precise control over the spatial arrangement of biomolecules, significantly improving the performance of biosensors .
Drug Delivery Systems
The unique properties of this compound enable its use in drug delivery systems. Research indicates that this compound-based films can be designed to control the release rate of therapeutic agents, thus enhancing the efficacy of treatments .
Case Study: Novel Parylene Filters
- Objective: To develop filters that facilitate localized oxygen supply in bioreactors.
- Findings: The design improved cell density and growth rates compared to traditional methods, showcasing this compound's potential in biopharmaceutical applications .
Electronic Applications
This compound's electrical insulating properties make it a valuable material in electronics.
Conformal Coatings
This compound is extensively used as a conformal coating for electronic components, providing protection against moisture and chemicals while maintaining electrical performance. Its application extends to sensitive devices where reliability is critical .
Table 1: Comparison of Parylene Types for Electronics
| Property | Parylene C | Parylene N | Parylene D |
|---|---|---|---|
| Thermal Stability | Excellent | Good | Moderate |
| Chemical Resistance | High | Moderate | High |
| Biocompatibility | High | Low | Moderate |
Environmental Applications
This compound's stability under harsh conditions makes it suitable for environmental applications.
Barrier Coatings
This compound coatings are used to create barriers against environmental contaminants. Studies have shown that these coatings effectively prevent leachables from impacting surrounding environments, making them ideal for use in packaging and storage solutions .
Case Study: Aging Studies on Parylene C
Propriétés
Numéro CAS |
62251-11-0 |
|---|---|
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
2H-pyran-6-carbaldehyde |
InChI |
InChI=1S/C6H6O2/c7-5-6-3-1-2-4-8-6/h1-3,5H,4H2 |
Clé InChI |
DHQLWKZANUWLGP-UHFFFAOYSA-N |
SMILES |
C1C=CC=C(O1)C=O |
SMILES canonique |
C1C=CC=C(O1)C=O |
Key on ui other cas no. |
62251-11-0 |
Synonymes |
pyralene pyralene 1500 pyralene 3010 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















